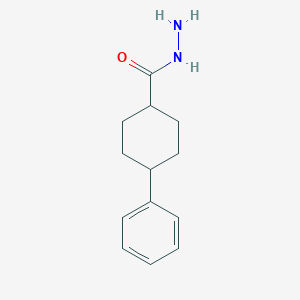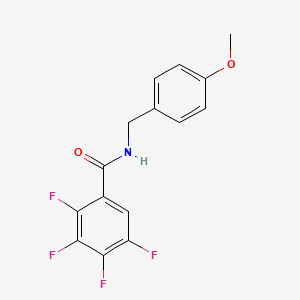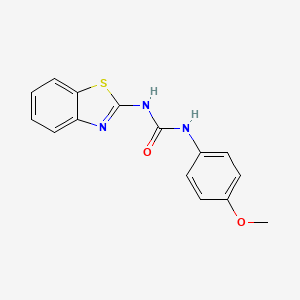
4-phenylcyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenylcyclohexanecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PCC and is an organic compound that belongs to the class of hydrazides. PCC has a molecular formula of C13H18N2O and a molecular weight of 218.30 g/mol.
Mecanismo De Acción
The mechanism of action of PCC as a corrosion inhibitor involves the formation of a protective film on the metal surface. This film acts as a barrier between the metal and the corrosive environment, preventing the metal from corroding.
Biochemical and Physiological Effects:
PCC has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant properties and has been shown to scavenge free radicals. PCC has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PCC in lab experiments is its low toxicity. PCC has been found to be relatively safe for use in laboratory settings. However, one of the limitations of using PCC is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on PCC. One area of interest is the development of PCC as a drug candidate for the treatment of various diseases. PCC has been shown to have antioxidant and anti-inflammatory properties, which could make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential future direction is the development of PCC as a catalyst for various chemical reactions. PCC has been found to exhibit catalytic activity in certain reactions, and further research could lead to the development of new catalytic systems.
Métodos De Síntesis
The synthesis of PCC involves the reaction of cyclohexanone with phenylhydrazine in the presence of a catalyst. This reaction leads to the formation of PCC as a white crystalline solid. The purity of the synthesized PCC can be improved by recrystallization.
Aplicaciones Científicas De Investigación
PCC has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is the development of PCC as a corrosion inhibitor for metals. PCC has been found to be effective in inhibiting the corrosion of various metals such as copper, aluminum, and steel.
Propiedades
IUPAC Name |
4-phenylcyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQRAXDAWBHPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexane-1-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)
![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)


![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)
![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)
